molecular formula C15H16ClN3 B1391455 4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride CAS No. 1189945-35-4

4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride

Cat. No.: B1391455
CAS No.: 1189945-35-4
M. Wt: 273.76 g/mol
InChI Key: FDGMFUJOEVKYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride” is a chemical compound with the molecular formula C15H15N3·HCl . It has a molecular weight of 273.76 . It is a solid substance and is used in proteomics research .

Scientific Research Applications

DNA Detection and Cancer Research

Novel Aminated Benzimidazo[1,2-a]quinolines
Researchers developed novel benzimidazo[1,2-a]quinolines, with structures including piperidine nuclei, showing potential as DNA-specific fluorescent probes. The compounds displayed enhanced fluorescence emission intensity when bound to ct-DNA, indicating their applicability in DNA detection and related biomedical research (Perin et al., 2011).

Antiproliferative Effects on Cancer Cell Lines
A study synthesized novel quinoline derivatives with piperidine components and demonstrated their significant antiproliferative effects on various human cancer cell lines, including T-47D, HeLa, HepG2, and MCF-7. The findings suggest these compounds could be valuable in developing new anticancer treatments (Harishkumar et al., 2018).

Chemical Synthesis and Material Application

Efficient Synthesis of Novel Quinolines
Innovative quinolines carrying various moieties like pyridine, thienopyridine, and isoquinoline were synthesized and evaluated for their cytotoxic activity against the breast cancer cell line MCF7. The synthesis and the potential biological activity highlight the compound's versatility in pharmaceutical development (Ghorab et al., 2016).

Green Synthesis of Quinolin-2(1H)-Ones
A green and efficient synthesis method was developed for 4-hydroxy-3-[aryl(piperidin-1-yl)methyl] quinolin-2(1H)-ones, showcasing the compounds' potential in various industrial and pharmaceutical applications. The use of nanocrystalline ZnO as a catalyst highlights the approach's sustainability and reusability (Astaneh & Rufchahi, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to inhibit certain kinases

Biochemical Pathways

Based on its potential kinase inhibition activity , it could impact signal transduction pathways

Result of Action

Based on its potential kinase inhibition activity , it could potentially alter cellular signaling and function

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect its action. More research is needed to understand these influences.

Its potential kinase inhibition activity suggests it could have significant impacts on cellular signaling and function .

Biochemical Analysis

Biochemical Properties

4-(Quinolin-4-YL)piperidine-4-carbonitrile hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain phosphodiesterases (PDEs), which are enzymes that play a crucial role in cellular signaling pathways . The interaction between this compound and PDEs can lead to alterations in the levels of cyclic nucleotides, thereby affecting various cellular processes.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDEs by this compound can lead to increased levels of cyclic AMP (cAMP) or cyclic GMP (cGMP), which are important secondary messengers in cellular signaling . These changes can affect processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of PDEs, binding to the active site of these enzymes and preventing the hydrolysis of cyclic nucleotides . This inhibition leads to an accumulation of cAMP or cGMP, which in turn activates downstream signaling pathways and alters gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable when stored at 2-8°C . Its activity may decrease over time due to degradation, which can affect the outcomes of in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects by modulating cellular signaling pathways. At high doses, it can cause toxic or adverse effects, such as cellular toxicity and organ damage . It is important to determine the optimal dosage to achieve the desired effects while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of cyclic nucleotides. The inhibition of PDEs by this compound can lead to changes in metabolic flux and metabolite levels, affecting cellular energy balance and signaling .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is likely transported by specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can influence its effectiveness and potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

4-quinolin-4-ylpiperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-11-15(6-9-17-10-7-15)13-5-8-18-14-4-2-1-3-12(13)14;/h1-5,8,17H,6-7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGMFUJOEVKYGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C#N)C2=CC=NC3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.